2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid
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Overview
Description
2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid is a chemical compound with the molecular formula C12H16O3S It is characterized by the presence of a phenylacetic acid moiety substituted with a methoxypropan-2-yl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetic acid and 1-methoxypropan-2-thiol.
Formation of the Sulfanyl Group: The 1-methoxypropan-2-thiol is reacted with a suitable base to form the corresponding thiolate anion, which is then reacted with 4-bromophenylacetic acid to introduce the sulfanyl group.
Methoxypropan-2-yl Substitution: The resulting intermediate is then subjected to a substitution reaction with 1-methoxypropan-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylacetic acid moiety, using reducing agents like lithium aluminum hydride.
Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylacetic acid derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, while the phenylacetic acid moiety can engage in hydrogen bonding and hydrophobic interactions with various biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid: Unique due to the presence of both methoxypropan-2-yl and sulfanyl groups.
2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of phenylacetic acid.
2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxypropan-2-yl group enhances its solubility and stability, while the sulfanyl group provides a site for further chemical modifications.
Properties
IUPAC Name |
2-[4-(1-methoxypropan-2-ylsulfanyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-9(8-15-2)16-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCEOBVYLLGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)SC1=CC=C(C=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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